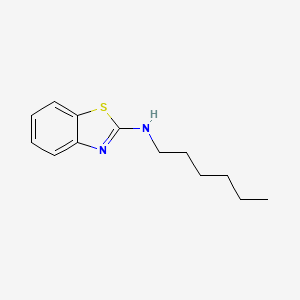

Benzothiazol-2-yl-hexyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzothiazol-2-yl-hexyl-amine” is a chemical compound with the molecular formula C13H18N2S . It has an average mass of 234.360 Da and a monoisotopic mass of 234.119064 Da . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

Benzothiazole plays a pivotal role in the design and development of antiviral drugs . It comprises many clinically useful agents . The use of dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer disease (AD) .Scientific Research Applications

Anti-Tubercular Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have been synthesized and tested for their anti-tubercular activity . These compounds have shown promising results in inhibiting the growth of M. tuberculosis .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Synthesis of 2-Arylbenzothiazoles

- Scientific Field: Synthetic Chemistry

- Summary of Application: Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties .

- Methods of Application: This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .

- Results or Outcomes: This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .

Anti-Bacterial Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have been synthesized and tested for their anti-bacterial activity . These compounds have shown promising results in inhibiting the growth of various bacterial strains .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .

- Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against various bacterial strains .

Anti-Fungal Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have been synthesized and tested for their anti-fungal activity . These compounds have shown promising results in inhibiting the growth of various fungal strains .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .

- Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against various fungal strains .

Anti-Oxidant Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have been synthesized and tested for their anti-oxidant activity . These compounds have shown promising results in inhibiting the oxidative stress .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .

- Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against oxidative stress .

Anti-Inflammatory Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have been synthesized and tested for their anti-inflammatory activity . These compounds have shown promising results in inhibiting the inflammation .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .

- Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against inflammation .

Future Directions

Benzothiazole derivatives have shown a wide range of biological activities and are considered promising candidates for the development of new therapeutic agents . Future research may focus on the synthesis of more potent biologically active benzothiazole-based drugs . The use of benzothiazole derivatives as dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer disease (AD) and represents a promising future direction .

properties

IUPAC Name |

N-hexyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-2-3-4-7-10-14-13-15-11-8-5-6-9-12(11)16-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMIIJUEEMKHRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342205 |

Source

|

| Record name | benzothiazol-2-yl-hexyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazol-2-yl-hexyl-amine | |

CAS RN |

28455-41-6 |

Source

|

| Record name | benzothiazol-2-yl-hexyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)

![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)